molecular formula C8H10N2O2 B14864299 1-(3-Amino-6-methoxypyridin-2-YL)ethanone

1-(3-Amino-6-methoxypyridin-2-YL)ethanone

Cat. No.: B14864299
M. Wt: 166.18 g/mol
InChI Key: URANFYHOXXCFPC-UHFFFAOYSA-N
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Description

1-(3-Amino-6-methoxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-6-methoxypyridin-2-YL)ethanone typically involves the reaction of 3-amino-6-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-6-methoxypyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Amino-6-methoxypyridin-2-YL)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxypyridin-2-yl)ethanone: Similar in structure but lacks the amino group.

    1-(6-Methoxypyridin-3-yl)ethanone: Similar in structure but with a different position of the methoxy group.

Uniqueness

1-(3-Amino-6-methoxypyridin-2-YL)ethanone is unique due to the presence of both amino and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(3-amino-6-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-6(9)3-4-7(10-8)12-2/h3-4H,9H2,1-2H3

InChI Key

URANFYHOXXCFPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)OC)N

Origin of Product

United States

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